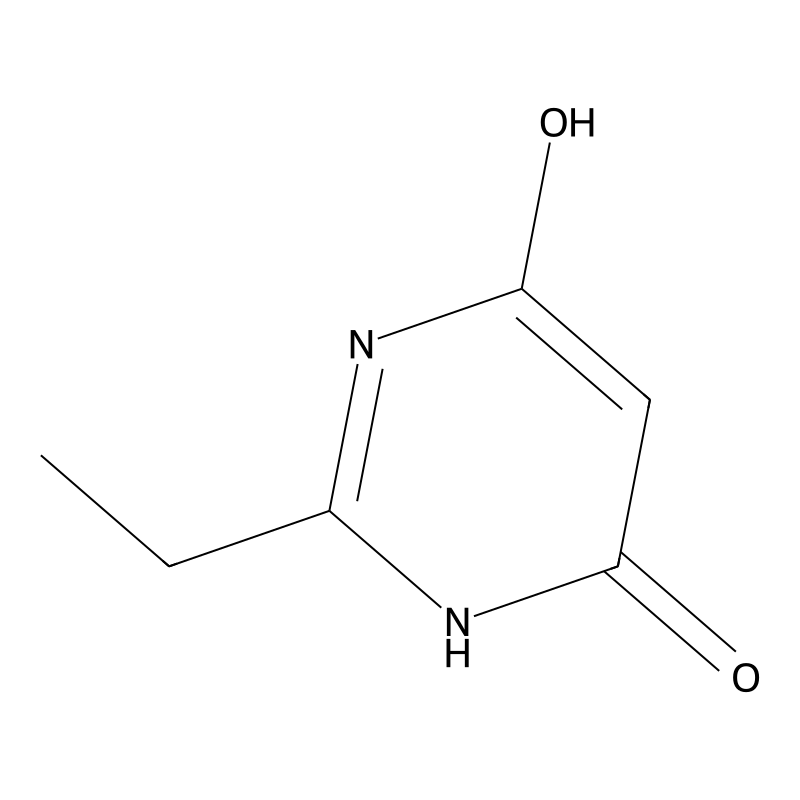

2-Ethyl-4,6-dihydroxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential applications in drug discovery:

2-Ethyl-4,6-dihydroxypyrimidine has been investigated for its potential applications in drug discovery, particularly in the development of new anticonvulsant medications. Studies suggest that it may possess anticonvulsant activity, but further research is needed to determine its efficacy and safety profile in humans [].

2-Ethyl-4,6-dihydroxypyrimidine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 140.14 g/mol. It features a pyrimidine ring substituted with hydroxyl groups at the 4 and 6 positions and an ethyl group at the 2 position. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.

The synthesis of 2-ethyl-4,6-dihydroxypyrimidine typically involves several key reactions:

- Formation of O-ethylisourea: This can be synthesized from cyanamide or chloroformamidinium salts.

- Reaction with Malonic Acid Derivatives: The O-ethylisourea is reacted with malonic acid dialkyl esters in the presence of an alkoxide base (e.g., sodium methoxide) to form the desired pyrimidine derivative .

- Protonation: The resulting salt can be protonated to yield neutral 2-ethyl-4,6-dihydroxypyrimidine .

These reactions can occur under varying conditions, including different solvents and temperatures, to optimize yield and purity.

Research indicates that 2-ethyl-4,6-dihydroxypyrimidine exhibits various biological activities, particularly as an intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives have been studied for potential anti-cancer properties and as inhibitors of certain enzymes involved in metabolic pathways. The presence of hydroxyl groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 2-ethyl-4,6-dihydroxypyrimidine:

- Two-Step Synthesis: Involves the formation of O-ethylisourea followed by its reaction with malonic acid derivatives.

- Single-Step Synthesis: Directly combining O-ethylisourea with malonic acid dialkyl esters in a controlled environment .

- Use of Solvents: Methanol is commonly used as a solvent to facilitate the reaction, which can occur at temperatures ranging from 0°C to 180°C depending on the desired reaction pathway .

2-Ethyl-4,6-dihydroxypyrimidine serves as an important intermediate in medicinal chemistry. Its derivatives are explored for:

- Pharmaceutical Development: Used in synthesizing compounds with potential anti-cancer and anti-inflammatory properties.

- Agricultural Chemistry: Investigated as a potential herbicide or fungicide due to its structural analogies with other biologically active compounds.

Studies on the interactions of 2-ethyl-4,6-dihydroxypyrimidine with various biological systems indicate that it may act as a substrate or inhibitor for specific enzymes. The compound's ability to form hydrogen bonds through its hydroxyl groups enhances its interaction with protein targets, potentially influencing enzyme activity and metabolic pathways .

Several compounds share structural similarities with 2-ethyl-4,6-dihydroxypyrimidine. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4(1H)-Pyrimidinone, 6-hydroxy-2,5-dimethyl | 0.92 | Contains similar hydroxyl substitutions |

| 2-Methylpyrimidine-4,6(1H,5H)-dione | 0.91 | Exhibits similar pyrimidine core structure |

| 2-Methyl-4,6-dimethoxypyrimidine | 0.83 | Contains methoxy groups instead of hydroxyls |

| 5-Amino-2-thioxo-pyrimidin-4(3H)-one | 0.78 | Features amino and thioxo groups |

| 5-Methylpyrimidin-4(3H)-one | 0.74 | Similar core but different substituents |

These compounds highlight the unique characteristics of 2-ethyl-4,6-dihydroxypyrimidine while also indicating potential pathways for further research into its derivatives and their applications in various fields.